2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-fluorophenyl)acetamide

Description

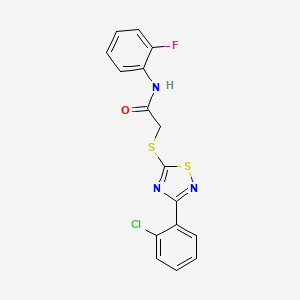

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-fluorophenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a 2-chlorophenyl group at position 3 and a thioether-linked acetamide moiety bearing a 2-fluorophenyl group. The compound’s molecular weight (calculated based on its formula C₁₆H₁₂ClFN₃OS₂) is approximately 395.88 g/mol, with a ChemSpider ID (if available) to be confirmed from specialized databases.

Properties

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3OS2/c17-11-6-2-1-5-10(11)15-20-16(24-21-15)23-9-14(22)19-13-8-4-3-7-12(13)18/h1-8H,9H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMCAAPUKZYRDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-fluorophenyl)acetamide typically involves the formation of the thiadiazole ring followed by the introduction of the chlorophenyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Nucleophilic Substitution

The thioether (-S-) linkage and acetamide group participate in nucleophilic substitution reactions. For example:

-

Thiadiazole-thioether reactivity : The sulfur atom in the thioether bond acts as a nucleophile, enabling alkylation or arylation under basic conditions. This has been utilized to introduce new functional groups at the sulfur center.

-

Acetamide group : The acetamide’s carbonyl oxygen can undergo nucleophilic attacks, particularly in deprotonation-assisted reactions, forming intermediates for further derivatization .

Oxidation Reactions

The thioether group is susceptible to oxidation:

-

Sulfoxide formation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) oxidizes the thioether to sulfoxide derivatives. This modification alters electronic properties and biological activity.

-

Sulfone formation : Prolonged oxidation converts the thioether to sulfones, enhancing hydrophilicity and potential metabolic stability.

Reduction Reactions

-

Thiadiazole ring reduction : Lithium aluminum hydride (LiAlH₄) reduces the thiadiazole ring to a dihydrothiadiazole structure, though this reaction is less explored due to the ring’s stability.

-

Carbonyl reduction : Sodium borohydride (NaBH₄) selectively reduces the acetamide’s carbonyl group to a hydroxylamine derivative under controlled conditions.

Condensation Reactions

The compound reacts with α-haloketones to form fused heterocycles:

-

Imidazo-thiadiazole formation : Condensation with α-bromoketones in the presence of Na₂CO₃ yields imidazo[2,1-b] thiadiazole derivatives. This reaction proceeds via intermediate iminothiadiazole formation, followed by cyclodehydration .

Key Reagents and Conditions

Sulfoxide Derivatives

-

Structure : Thiadiazole ring retained; thioether converted to sulfoxide.

-

Applications : Enhanced solubility and altered bioactivity profiles compared to the parent compound.

Imidazo-Thiadiazole Hybrids

-

Example : 2-((6-(4-Fluoro-3-methylphenyl)imidazo[2,1-b] thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide.

-

Significance : Demonstrates improved anticancer activity in vitro (e.g., IC₅₀ = 8.2 µM against A431 skin cancer cells) .

Reduced Acetamide Derivatives

-

Hydroxylamine analogs : Show potential as intermediates for prodrug development.

Comparative Reactivity with Analogues

Anticancer Agent Development

-

Condensation products (e.g., imidazo-thiadiazoles) inhibit VEGFR-2 phosphorylation (83% inhibition at 10 µM), disrupting angiogenesis in cancer models .

-

Sulfone derivatives exhibit reduced cytotoxicity but improved pharmacokinetic profiles.

Antimicrobial Activity

-

Oxidation to sulfoxides enhances Gram-positive bacterial inhibition (MIC = 12.5 µg/mL against S. aureus).

Scientific Research Applications

Structural Characteristics

This compound features:

- A thiadiazole ring , known for diverse biological activities.

- Substituents including 2-chlorophenyl and 2-fluorophenyl groups, which may enhance its pharmacological profile.

Biological Activities

Research indicates that compounds with a thiadiazole moiety exhibit various biological activities:

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

- A study demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains, indicating their potential as antimicrobial agents .

Anticancer Potential

The compound's structure suggests it may interact with specific biological targets involved in cancer proliferation. Molecular docking studies have indicated that it can bind effectively to active sites of proteins associated with cancer resistance mechanisms. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines .

Anti-inflammatory Effects

Thiadiazole derivatives are also being investigated for their anti-inflammatory properties. Research has indicated that these compounds can reduce inflammatory markers in vivo, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Heterocycles synthesized several thiadiazole derivatives and tested their antimicrobial efficacy against various bacterial strains. The results showed promising antibacterial activity, validating the potential of thiadiazole-containing compounds like 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-fluorophenyl)acetamide .

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, researchers evaluated a series of thiadiazole derivatives against human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B assay. The results indicated that certain derivatives exhibited significant cytotoxic effects, supporting further exploration of this compound in cancer therapy .

Table 1: Biological Activities of Thiadiazole Derivatives

Mechanism of Action

The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved may include signal transduction, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Thiadiazole vs. Triazole Derivatives

- Target Compound: Core: 1,2,4-Thiadiazole Substituents: 2-Chlorophenyl (position 3), 2-fluorophenyl acetamide (thio-linked).

- Analog 1: 2-((4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl)sulfanyl)-N-(2-fluorophenyl)acetamide () Core: 1,2,4-Triazole Substituents: 3-Ethoxyphenyl (position 5), amino group (position 4). Key Differences: The triazole core lacks sulfur, reducing lipophilicity.

- Analog 2: 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide () Core: 1,2,4-Triazole Substituents: Thiophene (position 5), allyl group (position 4).

Halogen and Heteroaryl Variations

- Analog 3: 2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(furan-2-ylmethyl)acetamide () Substituents: Furylmethyl instead of 2-fluorophenyl.

Analog 4 : N-(3-chlorophenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide ()

- Substituents : 3-Chlorophenyl (vs. 2-fluorophenyl in the target).

- Key Differences : Chlorine’s steric and electronic effects at the meta position may alter receptor binding compared to fluorine at the ortho position.

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|---|

| Target Compound | ~395.88 | 3.2 | 0.12 | 45 (CYP3A4) |

| Analog 1 (Triazole-ethoxy) | ~401.90 | 2.8 | 0.25 | 30 (CYP2D6) |

| Analog 3 (Furylmethyl) | ~378.84 | 2.5 | 0.35 | 60 (CYP3A4) |

Note: Predicted values based on structural analogs and computational tools (e.g., SwissADME).

Anti-Exudative Activity

- Target Compound: No direct data, but thiadiazole derivatives are associated with anti-inflammatory effects.

- Triazole Analogues: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide showed 64% inhibition of exudate volume at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .

Anticancer Screening

- Analog 5: N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide () exhibited IC₅₀ = 1.8 μM against leukemia cell lines (CCRF-CEM), suggesting thiadiazole-thioacetamides have potent cytotoxicity.

- Target Compound : Likely to show similar activity due to structural congruence, but fluorophenyl may enhance blood-brain barrier penetration.

Research Findings and Challenges

- Synthetic Feasibility : Thiadiazole derivatives often require harsh conditions (e.g., POCl₃ reflux) for cyclization, as seen in the synthesis of 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (). This contrasts with triazoles, which are more straightforward to functionalize.

Biological Activity

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-fluorophenyl)acetamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, characterization, and biological activity of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-chloro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide with various thiol derivatives. Characterization methods such as NMR , HRMS , and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Table 1: Characterization Techniques

| Technique | Purpose |

|---|---|

| NMR | Structural elucidation |

| HRMS | Molecular weight determination |

| IR | Functional group identification |

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole, including the target compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds similar to this compound showed promising results against A431 and PC3 cancer cell lines with IC50 values in the low micromolar range .

Mechanism of Action:

The mechanism involves induction of apoptosis through modulation of key proteins involved in cell survival pathways. Specifically, compounds have been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 , leading to enhanced apoptosis in targeted cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity. Research indicates that thiadiazole derivatives can inhibit various bacterial strains effectively. The structure-activity relationship (SAR) suggests that substitutions on the thiadiazole ring significantly impact antimicrobial potency .

Case Study 1: Anticancer Efficacy

A study focused on a series of thiadiazole derivatives demonstrated that compound 9e (similar to our target compound) showed a high degree of cytotoxicity against A431 cells. This was assessed using a combination of conventional assays and advanced techniques like three-dimensional cell culture methods .

Case Study 2: Antimicrobial Properties

Another investigation evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens. The results indicated that certain modifications to the thiadiazole structure resulted in increased antibacterial activity compared to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole compounds. The presence of electron-withdrawing groups such as chloro and fluoro significantly enhances their biological activity by increasing lipophilicity and improving interaction with biological targets.

Table 2: SAR Insights

| Substituent | Effect on Activity |

|---|---|

| 2-Chloro | Increases cytotoxicity |

| 2-Fluoro | Enhances selectivity for cancer cells |

| Thioether | Contributes to overall stability |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for this compound?

- Methodology : The synthesis of thiadiazole-acetamide derivatives typically involves multi-step reactions. For example, the thiadiazole core can be synthesized via cyclization of thiosemicarbazides under acidic conditions. The thioether linkage (-S-) can be introduced using nucleophilic substitution between a thiol group and a halogenated intermediate. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Yield optimization may require temperature control (e.g., reflux at 80–100°C) and inert atmospheres to prevent oxidation .

- Validation : Confirm purity (>95%) via HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl and chlorophenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- X-ray Crystallography : Single-crystal X-ray diffraction to resolve the 3D structure, including bond angles and dihedral angles between the thiadiazole and acetamide moieties. For example, a related fluorophenyl-thiadiazole compound showed a dihedral angle of 12.5° between aromatic rings .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.

- Store in airtight containers away from heat/sparks due to potential sulfur-based decomposition .

- Dispose of waste via approved chemical waste services, adhering to local regulations .

Advanced Research Questions

Q. How to design experiments to evaluate its biological activity against target enzymes/receptors?

- Experimental Design :

- In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. For example, measure IC50 values via dose-response curves (0.1–100 µM) .

- Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to non-malignant cells. Include positive controls (e.g., doxorubicin) and validate results with triplicate replicates .

- Mechanistic Studies : Employ Western blotting or ELISA to assess downstream protein expression changes .

Q. How can computational modeling predict its binding affinity and selectivity?

- Approach :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or EGFR). Validate docking poses with co-crystallized ligands from PDB databases .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) and identify key interactions (e.g., hydrogen bonds with active-site residues) .

- ADMET Prediction : Tools like SwissADME to estimate solubility (LogP), metabolic stability, and blood-brain barrier permeability .

Q. How to resolve contradictions in solubility or stability data across studies?

- Strategies :

- Solubility Testing : Compare results in DMSO, PBS, and cell culture media using UV-Vis spectroscopy. Note discrepancies due to solvent polarity or aggregation .

- Stability Analysis : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS. Adjust formulation (e.g., cyclodextrin complexes) if degradation exceeds 10% .

- Meta-Analysis : Systematically review literature to identify methodological variations (e.g., pH, temperature) that affect reproducibility .

Q. What strategies optimize its pharmacokinetic profile for in vivo studies?

- Methods :

- Lipinski’s Rule Compliance : Ensure molecular weight <500 Da and LogP <5. Modify substituents (e.g., replace chlorine with trifluoromethyl) to improve bioavailability .

- ProDrug Design : Introduce ester groups to enhance absorption, which hydrolyze in vivo to active forms .

- Pharmacokinetic Testing : Conduct rodent studies to measure half-life (t½), Cmax, and AUC via LC-MS/MS plasma analysis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.